molecular formula C9H7BrClFO2 B14018048 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane

Cat. No.: B14018048
M. Wt: 281.50 g/mol
InChI Key: KLNKICKFXOGUEO-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-chloro-6-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The dioxolane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
  • (2-Bromo-4-chloro-6-fluorophenyl)methanol

Uniqueness

2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to its similar compounds

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7BrClFO2/c10-6-3-5(11)4-7(12)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI Key

KLNKICKFXOGUEO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2Br)Cl)F

Origin of Product

United States

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